molecular formula C3H9O3P B1617951 Isopropylphosphonic acid CAS No. 4721-37-3

Isopropylphosphonic acid

Cat. No.: B1617951
CAS No.: 4721-37-3
M. Wt: 124.08 g/mol
InChI Key: ATLPLEZDTSBZQG-UHFFFAOYSA-N
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Description

Isopropylphosphonic acid, also known as propan-2-ylphosphonic acid, is an organophosphorus compound with the molecular formula C3H9O3P. It is characterized by the presence of a phosphonic acid group bonded to an isopropyl group.

Scientific Research Applications

Isopropylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Isopropylphosphonic acid, like other phosphonates, is known to interact with various biological targets. Alkylphosphonic acids, including this compound, are important markers of extremely toxic nerve agents . .

Mode of Action

Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with phosphonate, the phosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .

Biochemical Pathways

Phosphonates, including this compound, are involved in various biochemical pathways. They are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the phosphonate, which is taken into the osteoclast by fluid-phase endocytosis . The biosynthetic pathway for phosphonates involves the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase .

Pharmacokinetics

The pharmacokinetics of a drug generally involve the processes of liberation, absorption, distribution, metabolism, and excretion (ladme) of drugs . These processes provide valuable insights for optimizing drug administration and utilization.

Result of Action

Phosphonates, in general, reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis . They also appear to have a beneficial effect on osteoblasts .

Action Environment

This interaction substantially shifts organic incorporation rates and initial perovskite crystal growth .

Safety and Hazards

IPA poses hazards such as skin and eye damage. Proper precautions should be taken when handling this compound .

Future Directions

Research efforts should aim to develop oxidative systems for safe and efficient lignin conversion. These systems should prioritize high product yield, recyclability, minimal solvent loss, and easy product isolation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions. For instance, the dealkylation of diisopropyl phosphonate using hydrochloric acid can yield this compound. Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar dealkylation methods. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product. Industrial processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Isopropylphosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields phosphonic acid derivatives, while oxidation can produce various oxidized forms of the compound.

Comparison with Similar Compounds

  • Methylphosphonic acid
  • Ethylphosphonic acid
  • Propylphosphonic acid

Properties

IUPAC Name

propan-2-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLPLEZDTSBZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276748
Record name ISOPROPYLPHOSPHONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4721-37-3
Record name Isopropylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4721-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ISOPROPYLPHOSPHONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of isopropylphosphonic acid and how can its presence be confirmed in a sample?

A1: this compound has the molecular formula C3H9O3P. Its structure can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, proton (1H) and phosphorus (31P) NMR experiments, including decoupling techniques, are particularly useful. For instance, a 31P{1H} NMR spectrum (phosphorus NMR with proton decoupling) of a sample containing this compound would show a characteristic resonance peak at a specific chemical shift, allowing for its identification. []

Q2: How does this compound behave in aqueous solutions?

A2: In water, this compound undergoes hydrolysis. [] This means that a water molecule reacts with the this compound molecule, leading to the cleavage of a chemical bond. This process can result in the formation of other phosphorus-containing compounds, such as propyl isopropylphosphonate. The extent of hydrolysis depends on factors like pH and temperature.

Q3: Can this compound be used to extract metal ions from solutions?

A3: Yes, this compound derivatives have shown potential in metal ion extraction. For example, 1-hexyl-4-ethyloctyl this compound (HEOPPA) has been successfully used as an extractant for divalent metal ions like cobalt(II), nickel(II), zinc(II), cadmium(II), and copper(II). [] The extraction efficiency depends on the pH of the solution and the specific metal ion.

Q4: How does the structure of the extractant, like those derived from this compound, impact its ability to separate different rare earth elements?

A4: The structure of the extractant plays a significant role in its selectivity towards different rare earth elements. For instance, the steric hindrance imposed by the alkyl groups in 1-hexyl-4-ethyloctyl this compound (HHEOIPP) leads to the formation of different extracted species with light and heavy rare earth elements. [, ] This difference in complex formation allows for the separation of these elements.

Q5: What are the advantages of using 1-hexyl-4-ethyloctyl this compound (HHEOIPP) for rare earth extraction compared to other extractants?

A5: HHEOIPP exhibits high separation selectivity for rare earth elements compared to traditional extractants like bis(2-ethylhexyl) phosphoric acid (HDEHP or P204) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEHEHP or P507). [, ] This improved selectivity arises from the specific structural features of HHEOIPP, allowing for more efficient and precise separation of rare earth elements from mixtures.

Q6: Can this compound be chemically modified to form derivatives with different properties?

A6: Yes, this compound can undergo silylation reactions to form trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives. [] These derivatives exhibit different stabilities. This modification allows for optimization depending on the intended application, such as analytical techniques like gas chromatography-mass spectrometry.

Q7: How can mixtures of acidic phosphorus-based reagents, including those derived from this compound, be used for rare earth extraction?

A7: Studies have shown that mixtures of HEHEHP and other organophosphorus acids, like HHEOIPP, exhibit varying extractabilities for rare earths. [] This difference in extraction behavior provides a basis for the separation of adjacent rare earth elements from solutions. The specific combination and ratio of the extractants can be tailored to target specific element separations.

Q8: Are there any established protocols for analyzing the purity and concentration of this compound and its derivatives?

A8: The purity and concentration of this compound and its derivatives can be determined using 31P{1H} NMR spectroscopy. [] By analyzing the peak areas corresponding to the target compound and any potential impurities, quantitative information about the sample composition can be obtained.

Q9: Are there alternative compounds or approaches for achieving similar results to those obtained with this compound and its derivatives?

A9: While this compound and its derivatives offer valuable properties for metal extraction and other applications, alternative compounds and techniques exist. These alternatives include different types of extractants, such as other organophosphorus acids, carboxylic acids, amines, and solvating extractants. [] The choice of the most suitable method depends on factors like the specific metal ions to be extracted, the complexity of the mixture, cost-effectiveness, and environmental considerations.

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